molecular formula C9H5I2NO2 B10896298 2-Cyano-4,6-diiodophenyl acetate

2-Cyano-4,6-diiodophenyl acetate

Cat. No.: B10896298
M. Wt: 412.95 g/mol
InChI Key: VVKUWUSGLPWJFA-UHFFFAOYSA-N
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Description

2-Cyano-4,6-diiodophenyl acetate is an organic compound with the molecular formula C9H5I2NO2 It is characterized by the presence of cyano, diiodo, and acetate functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4,6-diiodophenyl acetate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyanoacetylation processes using optimized reaction conditions to ensure high yield and purity. These methods often employ solvent-free reactions or fusion techniques to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4,6-diiodophenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyano-4,6-diiodophenyl acetate involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4,6-dibromophenyl acetate
  • 2-Cyano-4,6-dichlorophenyl acetate
  • 2-Cyano-4,6-difluorophenyl acetate

Uniqueness

2-Cyano-4,6-diiodophenyl acetate is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution reactions, offering different synthetic possibilities .

Properties

Molecular Formula

C9H5I2NO2

Molecular Weight

412.95 g/mol

IUPAC Name

(2-cyano-4,6-diiodophenyl) acetate

InChI

InChI=1S/C9H5I2NO2/c1-5(13)14-9-6(4-12)2-7(10)3-8(9)11/h2-3H,1H3

InChI Key

VVKUWUSGLPWJFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1I)I)C#N

Origin of Product

United States

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